2-Chloro-2,3,3-trifluorobutane

Description

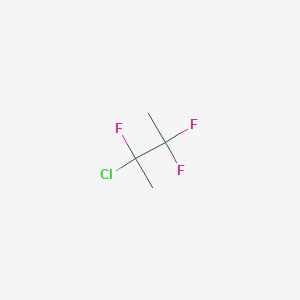

2-Chloro-2,3,3-trifluorobutane (C₄H₅ClF₃) is a halogenated alkane featuring a butane backbone with chlorine and fluorine substituents at the 2nd and 3rd carbon positions. Its molecular structure balances chlorine’s reactivity with fluorine’s stability, making it a candidate for applications requiring moderate chemical reactivity and thermal resilience.

Properties

CAS No. |

374-06-1 |

|---|---|

Molecular Formula |

C4H6ClF3 |

Molecular Weight |

146.54 g/mol |

IUPAC Name |

2-chloro-2,3,3-trifluorobutane |

InChI |

InChI=1S/C4H6ClF3/c1-3(5,6)4(2,7)8/h1-2H3 |

InChI Key |

NWUCMJLEVSBVCO-UHFFFAOYSA-N |

SMILES |

CC(C(C)(F)Cl)(F)F |

Canonical SMILES |

CC(C(C)(F)Cl)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb)

- Molecular Formula : C₃H₂ClF₄

- Key Differences: Structure: Shorter propane chain with four fluorines and one chlorine. Applications: Used as a reference standard in gas chromatography for quantifying fluorinated intermediates (e.g., HFO-1234yf) due to its well-characterized correction factors .

2-Chloro-2,3,3-trimethylbutane

- Molecular Formula : C₇H₁₅Cl

- Key Differences :

- Structure : Bulkier methyl substituents replace fluorines, resulting in a larger molecular weight (134.647 g/mol vs. ~144.5 g/mol for 2-Chloro-2,3,3-trifluorobutane).

- Physical Properties : Lower polarity due to the absence of electronegative fluorine atoms, likely leading to lower boiling points and higher volatility .

- Applications : Primarily used in organic synthesis as an alkylating agent rather than in refrigeration.

1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123)

- Molecular Formula : C₂HCl₂F₃

- Key Differences :

- Structure : Ethane backbone with two chlorines and three fluorines.

- Environmental Impact : Higher ODP due to multiple chlorine atoms, leading to phasedown under the Montreal Protocol. In contrast, this compound’s single chlorine may offer reduced environmental risk .

- Applications : Historically used as a solvent and blowing agent, whereas the butane derivative may prioritize refrigerant intermediate roles.

Heptafluoro-2,3,3-trichlorobutane

- Molecular Formula : C₄Cl₃F₇

- Key Differences :

- Structure : Extensive halogenation (7 F, 3 Cl) on butane, resulting in high molecular weight (~287.3 g/mol).

- Stability and Use : Extreme fluorination enhances thermal stability, making it suitable for high-temperature applications like fire suppressants. Comparatively, this compound’s moderate halogenation may limit its use to less demanding environments .

Cyclobutane Derivatives (e.g., 1,1,2-Trichloro-2,3,3-trifluorocyclobutane)

- Molecular Formula : C₄H₂Cl₃F₃

- Key Differences :

- Structure : Cyclic framework introduces ring strain, increasing reactivity compared to linear this compound.

- Physical Properties : Higher melting points due to rigid cyclic structure, but lower volatility .

- Applications : Cyclic analogs are niche intermediates in specialty polymers, whereas linear derivatives may favor bulk chemical synthesis.

Comparative Data Table

Research Findings and Implications

- Environmental Impact : Compounds with multiple chlorines (e.g., HCFC-123) face regulatory restrictions due to ODP, whereas this compound’s single chlorine may align better with modern environmental guidelines .

- Synthetic Utility : Linear halogenated butanes are preferred for large-scale refrigerant production, while cyclic analogs (e.g., cyclobutane derivatives) serve specialized roles .

- Analytical Challenges : Gas chromatography studies () highlight the importance of accurate correction factors for quantifying fluorinated intermediates, suggesting similar methodologies could apply to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.